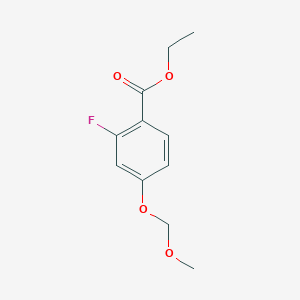

Ethyl 2-fluoro-4-(methoxymethoxy)benzoate

Description

Contextualization of Fluorine in Organic Synthesis and Molecular Design

The introduction of fluorine into an organic molecule, a process known as fluorination, is a cornerstone of modern chemical and medicinal research. google.com Fluorine's unique properties, including its small size and the highest electronegativity of all elements, can dramatically alter a molecule's physicochemical characteristics. sigmaaldrich.comthieme-connect.de The carbon-fluorine bond is one of the strongest covalent single bonds, which imparts exceptional thermal and oxidative stability to fluorinated compounds. sigmaaldrich.comthieme-connect.de

In the context of drug design, incorporating fluorine can enhance a compound's metabolic stability, lipophilicity (its ability to dissolve in fats), and bioavailability. google.com These modifications can lead to pharmaceuticals with improved efficacy and pharmacokinetic profiles. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, highlighting the element's profound impact on the life sciences. thieme-connect.de

Significance of Benzoate (B1203000) Ester Scaffolds as Synthetic Intermediates

Benzoate esters are a class of aromatic compounds that serve as fundamental building blocks in organic synthesis. Their scaffold is a common feature in numerous biologically active molecules and functional materials. The ester group is a versatile functional group that can be readily converted into other functionalities, such as carboxylic acids, amides, or alcohols, making it a valuable synthetic handle.

Recent research has demonstrated the utility of substituted benzoate ester scaffolds in the development of novel therapeutic agents, such as inhibitors of human adenovirus (HAdV) infections. bldpharm.com Furthermore, they are integral to the synthesis of liquid crystals and other advanced materials where the rigid aromatic core and the electronic nature of the substituents influence the material's properties. ossila.com The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a primary and efficient method for their preparation. masterorganicchemistry.combyjus.comlibretexts.org

Role of Protective Groups in Multifunctional Molecule Synthesis: The Methoxymethoxy Group Paradigm

In the synthesis of complex molecules that contain multiple reactive sites, chemists employ "protecting groups" to temporarily block one functional group from reacting while transformations are carried out elsewhere in the molecule. The methoxymethyl (MOM) ether is a widely used protecting group specifically for hydroxyl (-OH) groups, including the phenolic hydroxyls found on aromatic rings. adichemistry.com

The MOM group is typically introduced by reacting the alcohol or phenol (B47542) with an agent like chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. thieme-connect.dehighfine.com This forms an acetal (B89532) (the MOM ether), which is stable under a variety of conditions, including exposure to strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com Its stability, however, is sensitive to acidic conditions, which allows for its selective removal (deprotection) to regenerate the original hydroxyl group once its protective function is no longer needed. adichemistry.comhighfine.com This strategy of protection and deprotection is crucial for achieving high yields and selectivity in multi-step syntheses. google.com

Overview of Academic Research Trends for Substituted Benzoate Derivatives

Substituted benzoate derivatives continue to be an active area of academic and industrial research. Current trends focus on their application as key intermediates for a wide range of products. In materials science, for example, new non-symmetrical naphthyl benzoate derivatives are being investigated for their liquid crystal properties, with research showing that different substituents significantly affect their thermal stability and mesophase behavior. ossila.com In the agrochemical sector, benzoate derivatives like emamectin (B195283) benzoate are studied for their insecticidal properties, with ongoing research into the efficacy of mixtures with other agents. combi-blocks.com Furthermore, the development of novel synthetic methodologies, such as improved esterification techniques using microwave assistance or new catalysts, aims to make the production of these valuable intermediates more efficient and environmentally friendly. adichemistry.com

Physicochemical and Synthetic Profile of Ethyl 2-fluoro-4-(methoxymethoxy)benzoate

The specific compound, this compound, is identified by the CAS Number 2271443-11-7 . sigmaaldrich.com While detailed experimental data such as melting and boiling points are not widely published, its fundamental properties can be derived from its chemical structure.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 2271443-11-7 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₃FO₄ | |

| IUPAC Name | This compound | sigmaaldrich.com |

| Appearance | No data available |

| Melting Point | No data available | |

The synthesis of this compound logically proceeds through a two-step sequence common in organic chemistry, starting from 2-fluoro-4-hydroxybenzoic acid.

Fischer Esterification: The initial step involves the esterification of the carboxylic acid group. 2-fluoro-4-hydroxybenzoic acid is reacted with excess ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the intermediate, Ethyl 2-fluoro-4-hydroxybenzoate. masterorganicchemistry.comlibretexts.org The use of excess alcohol helps to drive the reversible reaction toward the product ester. byjus.com

MOM Protection: The second step is the protection of the phenolic hydroxyl group. The intermediate, Ethyl 2-fluoro-4-hydroxybenzoate, is treated with chloromethyl methyl ether (MOMCl) and a suitable base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent. thieme-connect.dehighfine.com The base neutralizes the HCl generated during the reaction, leading to the formation of the final product, this compound.

This synthetic route highlights the compound's role as an intermediate, where the ester may be intended for further modification after the phenolic hydroxyl group has been safely protected.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-4-(methoxymethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO4/c1-3-15-11(13)9-5-4-8(6-10(9)12)16-7-14-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLOEUYPLDEJHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OCOC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of Ethyl 2 Fluoro 4 Methoxymethoxy Benzoate

Retrosynthetic Analysis: Key Disconnections and Precursor Identification

A logical retrosynthetic analysis of Ethyl 2-fluoro-4-(methoxymethoxy)benzoate reveals several key disconnections that lead to readily available starting materials. The primary disconnections involve the ether linkage of the methoxymethyl (MOM) protecting group and the ester functionality.

Scheme 1: Retrosynthetic Analysis of this compound

A plausible retrosynthetic pathway for this compound.

The initial disconnection (C-O bond of the ether) points to Ethyl 2-fluoro-4-hydroxybenzoate (1) as a key intermediate. This disconnection is strategically sound as the formation of a methoxymethyl ether from a phenol (B47542) is a well-established and generally high-yielding reaction.

Further disconnection of the ester bond in intermediate 1 via a functional group interconversion (FGI) leads to 2-Fluoro-4-hydroxybenzoic acid (2) . This precursor is a commercially available starting material, making this a convergent and practical synthetic route. The synthesis of the target molecule can therefore be envisioned as a two-step process starting from 2-Fluoro-4-hydroxybenzoic acid (2) : esterification followed by protection of the hydroxyl group.

Direct Synthetic Pathways from Readily Available Starting Materials

The forward synthesis, guided by the retrosynthetic analysis, involves three critical steps: esterification, regioselective fluorination (if starting from a non-fluorinated precursor), and the installation of the methoxymethyl protecting group.

Esterification Approaches for Benzoate (B1203000) Formation

The formation of the ethyl ester from 2-Fluoro-4-hydroxybenzoic acid (2) can be efficiently achieved through Fischer-Speier esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of the alcohol, in this case, ethanol (B145695), with a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com The use of excess ethanol not only acts as the solvent but also drives the equilibrium towards the formation of the ester product. masterorganicchemistry.com

A typical laboratory procedure would involve dissolving 2-Fluoro-4-hydroxybenzoic acid in absolute ethanol, followed by the addition of a catalytic amount of concentrated sulfuric acid. The reaction mixture is then refluxed until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC). operachem.com

Regioselective Fluorination Techniques

In a synthetic strategy where the fluorine atom is introduced at a later stage, regioselective fluorination of a suitable precursor, such as Ethyl 4-hydroxybenzoate, would be necessary. Electrophilic fluorinating agents are commonly employed for such transformations. ias.ac.in One of the most widely used reagents for this purpose is N-chloromethyl-N'-fluorotriethylenediammonium bis(tetrafluoroborate), commercially known as Selectfluor®. ias.ac.in The reaction typically involves the treatment of the aromatic substrate with Selectfluor® in a suitable solvent. The regioselectivity of the fluorination is influenced by the directing effects of the substituents on the aromatic ring. The hydroxyl and ester groups at positions 4 and 1 respectively would direct the electrophilic attack to the ortho positions (2 and 6).

Installation of the Methoxymethoxy Protecting Group

The protection of the phenolic hydroxyl group in Ethyl 2-fluoro-4-hydroxybenzoate (1) is a crucial step to yield the final product. The methoxymethyl (MOM) ether is a common protecting group for phenols due to its stability under a range of reaction conditions. adichemistry.com The most common method for the installation of the MOM group is the Williamson ether synthesis, which involves the reaction of the phenoxide with methoxymethyl chloride (MOMCl). researchgate.net

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). adichemistry.com The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride from MOMCl.

Optimization of Reaction Parameters and Process Efficiency

Catalyst and Reagent Screening for Enhanced Yield and Selectivity

For the esterification step, a screening of different acid catalysts can be performed to identify the most effective one. While sulfuric acid and p-toluenesulfonic acid are common choices, other catalysts such as solid acid catalysts or Lewis acids could also be investigated for improved yields and easier work-up procedures. dergipark.org.trdergipark.org.tr The molar ratio of the alcohol to the carboxylic acid and the reaction temperature are also critical parameters that can be optimized. masterorganicchemistry.comdergipark.org.tr

In a study on the esterification of benzoic acid with various alcohols, a deep eutectic solvent (DES) composed of p-toluenesulfonic acid and benzyltriethyl ammonium (B1175870) chloride demonstrated high catalytic activity, achieving an 88.3% conversion with ethanol at 75°C. dergipark.org.tr

| Catalyst | Alcohol | Temperature (°C) | Conversion (%) |

| DES (p-TSA:BTEAC) | Ethanol | 75 | 88.3 |

| Ionic Liquid | Ethanol | 75 | - |

| Amberlyst 15 | Ethanol | 75 | - |

| DES (p-TSA:BTEAC) | Butanol | 75 | 87.8 |

| DES (p-TSA:BTEAC) | Hexanol | 75 | 67.5 |

| Data from a study on the esterification of benzoic acid. dergipark.org.tr |

For the methoxymethylation step, the choice of base and solvent can have a significant impact on the reaction's efficiency. A screening of different bases (e.g., NaH, K₂CO₃, DIPEA) and solvents (e.g., THF, DMF, CH₂Cl₂) can be conducted to find the optimal conditions that provide the highest yield of the desired product while minimizing side reactions. The reaction temperature is another important parameter to control, as higher temperatures might lead to decomposition or side product formation.

A study on the deprotection of aromatic methoxymethyl ethers using trialkylsilyl triflate and 2,2′-bipyridyl highlighted the stability of the MOM group and the conditions required for its cleavage, which indirectly informs on the robustness of the protection step under various conditions. nih.gov

| Substrate (MOM Ether of) | Reagent | Conditions | Product | Yield (%) |

| Phenol | TMSOTf, 2,2'-bipyridyl, H₂O | CH₂Cl₂, 0°C to rt | Phenol | 95 |

| 4-Phenylphenol | TMSOTf, 2,2'-bipyridyl, H₂O | CH₂Cl₂, 0°C to rt | 4-Phenylphenol | 98 |

| 2-Naphthol | TMSOTf, 2,2'-bipyridyl, H₂O | CH₂Cl₂, 0°C to rt | 2-Naphthol | 96 |

| Data from a study on the chemoselective transformations of aromatic methoxymethyl ethers. nih.gov |

By systematically optimizing these parameters, the synthesis of this compound can be rendered more efficient, cost-effective, and scalable.

Solvent Effects and Reaction Kinetic Studies

For the initial methoxymethylation step, aprotic polar solvents are generally preferred. Dimethylformamide (DMF) is a common choice as it effectively dissolves the phenolic starting material and the reagents, facilitating a homogeneous reaction mixture. nih.gov The use of DMF can accelerate the reaction rate by promoting the formation of the phenoxide anion and stabilizing the transition state. Other solvents like acetonitrile (B52724) have also been shown to be effective. nih.gov The reaction kinetics are typically first-order with respect to both the phenol and the alkylating agent.

In the subsequent Fischer esterification , the choice of solvent is often the alcohol reactant itself, in this case, ethanol. Using a large excess of ethanol not only serves as the reacting nucleophile but also drives the reaction equilibrium towards the formation of the ester. For larger scale syntheses, co-solvents like toluene (B28343) may be employed to aid in the azeotropic removal of water, thereby increasing the reaction rate and yield. diva-portal.org Kinetic studies of Fischer esterification show that the reaction is acid-catalyzed and the rate is dependent on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. diva-portal.org

The table below illustrates the effect of different solvents on the yield of analogous etherification and esterification reactions, providing insight into the optimal solvent choices for the synthesis of the target compound.

| Reaction Step | Solvent | Typical Yield (%) | Reference |

| Methoxymethylation | Dimethylformamide (DMF) | 85-95 | nih.gov |

| Methoxymethylation | Acetonitrile | 80-90 | nih.gov |

| Methoxymethylation | Dichloromethane | 70-85 | prepchem.com |

| Fischer Esterification | Excess Ethanol (reflux) | 80-90 | nrochemistry.com |

| Fischer Esterification | Toluene (azeotropic) | >90 | diva-portal.org |

Temperature and Pressure Profile Optimization for Scale-Up Considerations

Optimizing temperature and pressure is paramount when transitioning from laboratory-scale synthesis to industrial production of this compound.

For the methoxymethylation step, the reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, particularly when using a reactive alkylating agent like MOM-Cl. nih.gov The temperature is then typically raised to room temperature to ensure the reaction proceeds to completion. nih.gov On a larger scale, maintaining efficient heat transfer is crucial to prevent runaway reactions. The reaction is generally conducted at atmospheric pressure.

The Fischer esterification is typically carried out at the reflux temperature of the alcohol used, which for ethanol is approximately 78 °C at atmospheric pressure. dergipark.org.tr Increasing the temperature can enhance the reaction rate, but it is limited by the boiling point of the solvent system. In a large-scale reactor, operating under a slight positive pressure can increase the boiling point, allowing for higher reaction temperatures and thus faster reaction times. However, this requires more robust and expensive equipment. The removal of water via a Dean-Stark apparatus or by operating under vacuum (for lower boiling point esters) is a common strategy to drive the reaction to completion on a larger scale.

The following table outlines typical temperature and pressure profiles for the key reaction types involved in the synthesis.

| Reaction Step | Parameter | Value | Rationale |

| Methoxymethylation | Temperature | 0 °C to Room Temp | Control of initial exotherm, then completion. nih.gov |

| Methoxymethylation | Pressure | Atmospheric | Standard and cost-effective. |

| Fischer Esterification | Temperature | 78-110 °C | Reflux of ethanol to azeotropic reflux with toluene. diva-portal.orgdergipark.org.tr |

| Fischer Esterification | Pressure | Atmospheric to slight positive | Increased reaction rate at higher temperatures. |

Principles of Green Chemistry in Synthetic Protocol Development

The integration of green chemistry principles into the synthesis of this compound is essential for developing an environmentally benign and sustainable process.

Atom Economy and Environmental Factor (E-factor) Evaluation

Atom economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org An ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product. wikipedia.org

For the synthesis of this compound, the two main reactions have different atom economies. The esterification step, particularly a direct condensation, can have a high atom economy, with only water as a byproduct. nrochemistry.com The methoxymethylation step, if using MOM-Cl, generates byproducts, thus lowering its atom economy.

The Environmental Factor (E-factor) provides a broader measure of the environmental impact of a chemical process, defined as the total mass of waste generated per unit mass of product. A lower E-factor indicates a greener process. For the synthesis of the target compound, the E-factor would include waste from solvents, reagents, and byproducts.

The following table provides a theoretical analysis of the atom economy and E-factor for the key synthetic steps.

| Reaction Step | Atom Economy (%) | Key Byproducts | Estimated E-factor |

| Methoxymethylation (using MOM-Cl) | < 80% | HCl, salts | 5-10 |

| Fischer Esterification | ~90% | Water | 1-5 |

Application of Biocatalysis or Organocatalysis

The use of biocatalysis and organocatalysis offers greener alternatives to traditional synthetic methods.

Organocatalysis can also be employed in both steps. In the methoxymethylation reaction, organic bases can be used as catalysts under solvent-free conditions. daneshyari.com For the esterification, organocatalysts like 4-(N,N-dimethylamino)pyridine (DMAP) can be used to promote the reaction under milder conditions than traditional acid catalysis. organic-chemistry.org Research into fuel-driven esterification networks controlled by organocatalysts like pyridine (B92270) and imidazole (B134444) also presents a novel approach to controlling reaction yield and lifetime. nih.gov

Utilization of Sustainable Solvents and Waste Minimization Strategies

The choice of solvents and the management of waste are central to the greenness of a synthetic process.

Sustainable solvents are a key focus of green chemistry. For the synthesis of this compound, replacing traditional volatile organic compounds (VOCs) with greener alternatives is desirable. For the esterification, using the alcohol reactant as the solvent is a good strategy. For other steps, the use of bio-based solvents or solvent-free conditions should be explored. daneshyari.com Acetonitrile, while still a VOC, is sometimes considered a greener alternative to chlorinated solvents like dichloromethane. jove.com

Waste minimization strategies are integral to improving the E-factor. This includes:

Catalyst recycling: Using solid acid catalysts for esterification or immobilized enzymes allows for their recovery and reuse, reducing waste and cost. organic-chemistry.org

Solvent recycling: Implementing distillation and other purification techniques to recover and reuse solvents like ethanol and toluene.

Byproduct valorization: Exploring potential uses for byproducts to create a more circular process. mdpi.com

Process intensification: Combining reaction and separation steps, such as reactive distillation for the esterification, can reduce energy consumption and waste.

By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable, economically viable, and environmentally responsible.

Spectroscopic and Crystallographic Data for this compound Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data for the compound this compound could not be located. Therefore, the generation of an in-depth article based on the requested outline is not possible at this time.

The inquiry sought to build a comprehensive profile of this compound, focusing on its structural elucidation through advanced analytical techniques. The intended article was to be structured around high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy (IR and Raman).

The planned sections and subsections were to include:

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Vibrational Spectroscopy:This part was designed to cover the identification of functional groups and conformational insights through Infrared (IR) and Raman spectroscopy, including the assignment of characteristic absorption bands and vibrational modes.

While information on structurally related compounds and potential precursors, such as 2-Fluoro-4-(methoxymethoxy)-benzoic acid, is available, no published studies containing the specific experimental data for Ethyl 2-fluoro-4-(methoxymethoxy)benzoate were found. The absence of this foundational data precludes the creation of the detailed, research-based article as specified.

In-situ Spectroscopic Monitoring of Reaction Progress

The application of in-situ spectroscopic techniques, such as real-time Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, would be invaluable for understanding the synthesis of this compound. This methodology allows for the continuous monitoring of reactant consumption, intermediate formation, and product generation throughout a chemical reaction. Such studies provide critical insights into reaction kinetics, mechanisms, and the optimization of synthetic protocols. At present, no published research details the in-situ spectroscopic monitoring of the formation of this specific compound.

Single-Crystal X-ray Diffraction for Solid-State Structure and Molecular Geometry (If Applicable)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides a wealth of structural information.

Should suitable crystals of this compound be grown, X-ray diffraction analysis would yield a precise set of atomic coordinates. From these coordinates, crucial geometric parameters such as bond lengths, bond angles, and torsion angles can be calculated. This data is fundamental to understanding the molecule's conformation and electronic structure. A hypothetical data table for such findings is presented below to illustrate the type of information that would be obtained.

Hypothetical Bond Length and Angle Data for this compound

| Parameter | Value |

|---|---|

| C-F Bond Length (Å) | Data Not Available |

| C=O Bond Length (Å) | Data Not Available |

| C-O-C (ether) Bond Angle (°) | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been found.

Beyond the structure of a single molecule, single-crystal X-ray diffraction illuminates how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions, which govern the crystal's stability and physical properties. For this compound, the presence of a fluorine atom and oxygen atoms suggests the potential for interesting intermolecular interactions. However, without experimental crystallographic data, any discussion of its crystal packing remains speculative.

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Fluoro 4 Methoxymethoxy Benzoate

Reactions Involving the Benzoate (B1203000) Ester Functionality

The reactivity of the benzoate ester group in Ethyl 2-fluoro-4-(methoxymethoxy)benzoate is characteristic of carboxylic acid derivatives. This functionality is a key site for transformations such as hydrolysis, transesterification, reduction, and nucleophilic acyl substitution.

Hydrolytic Stability and Transesterification Reactions

The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 2-fluoro-4-(methoxymethoxy)benzoic acid, typically under acidic or basic conditions. The stability of the methoxymethyl (MOM) protecting group is a crucial consideration in these reactions. While generally stable to basic conditions, the MOM group is labile under acidic conditions, which could lead to the simultaneous deprotection of the phenol (B47542).

Transesterification, the conversion of the ethyl ester to a different ester, can be achieved by reacting the compound with another alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing one of the products.

Reduction Chemistry (e.g., to Alcohol or Aldehyde)

The benzoate ester can be reduced to the corresponding primary alcohol, (2-fluoro-4-(methoxymethoxy)phenyl)methanol. This transformation is commonly carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via a tetrahedral intermediate, which then collapses to an aldehyde that is further reduced to the alcohol.

Selective reduction to the aldehyde, 2-fluoro-4-(methoxymethoxy)benzaldehyde, is more challenging but can be accomplished using specialized reagents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H). Careful control of stoichiometry and reaction conditions is essential to prevent over-reduction to the alcohol.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of the benzoate ester, where the ethoxy group is replaced by a variety of nucleophiles. This two-step addition-elimination mechanism involves the formation of a tetrahedral intermediate. The reaction is influenced by the nature of the nucleophile and the reaction conditions. For instance, reaction with amines (aminolysis) would yield the corresponding benzamide (B126) derivatives. The reactivity of the ester towards nucleophiles is lower than that of acid chlorides or anhydrides.

Reactivity at the Aryl Fluorine Position

The fluorine atom attached to the aromatic ring is a site for another important class of reactions, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ester group and the fluorine itself activates the ring for such transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Various Nucleophiles

The fluorine atom of this compound can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is dependent on the strength of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. Common nucleophiles for this reaction include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) would yield ethyl 2-methoxy-4-(methoxymethoxy)benzoate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the aryl fluoride (B91410) of this compound can serve as a coupling partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl fluoride with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.

Heck Reaction: The Heck reaction couples the aryl fluoride with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl fluoride and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. This would result in the formation of a 2-alkynylbenzoate derivative.

The success of these cross-coupling reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent system. While aryl fluorides are generally less reactive than other aryl halides in these transformations, specialized catalytic systems have been developed to facilitate their coupling.

Chemical Transformations of the Methoxymethoxy Protecting Group

The methoxymethyl (MOM) ether in this compound serves as a crucial protecting group for the phenolic hydroxyl function. Its strategic removal and stability under various conditions are paramount for its application in multi-step organic synthesis.

Selective Deprotection Strategies Under Acidic or Reductive Conditions

The MOM group is an acetal (B89532), making it characteristically labile under acidic conditions. total-synthesis.com Its removal is typically achieved through acid-catalyzed hydrolysis. adichemistry.com A wide array of acidic reagents can be employed for the deprotection of phenolic MOM ethers, a class of compounds to which this compound belongs. These methods range from traditional Brønsted acids to solid-supported catalysts and Lewis acids, offering a versatile toolkit for synthetic chemists. mdpi.comwikipedia.orgtandfonline.com

Commonly used methods include treatment with hydrochloric acid (HCl) in an alcohol solvent or trifluoroacetic acid (TFA) in dichloromethane (B109758). total-synthesis.com Lewis acids are also highly effective, with reagents such as trimethylsilyl (B98337) bromide (TMSBr), dimethylboron bromide (Me₂BBr), and titanium tetrachloride (TiCl₄) being reported for MOM ether cleavage. total-synthesis.comtandfonline.com

In recent years, heterogeneous acid catalysts have gained prominence due to their environmental benefits and ease of separation. mdpi.comnih.gov Studies have demonstrated the efficient deprotection of phenolic MOM ethers using solid catalysts like Wells-Dawson heteropolyacid and silica-supported sodium hydrogen sulfate. fao.orgresearchgate.netacs.org These reactions often proceed under mild conditions, at room temperature, and provide the corresponding phenols in high yields. acs.org A combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl in acetonitrile (B52724) has also been developed as a mild method for deprotecting aromatic MOM ethers. nih.gov

While acidic hydrolysis is the standard, other specialized conditions have been developed. A system using carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent can selectively cleave MOM ethers while leaving other functional groups like esters intact. tandfonline.com Another mild and rapid method employs zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH). researchgate.net

Reductive cleavage is not a standard method for MOM group removal, as they are generally stable to most reducing agents. adichemistry.com However, certain strong reducing agents under specific conditions, such as diisobutylaluminium hydride (DIBAL-H) or Red-Al, have been noted in the literature for reactions involving acetals, though this is less common than acidic hydrolysis for simple deprotection. organic-chemistry.org

| Reagent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| HCl (conc.) | Methanol (B129727) | Reflux | High | adichemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 °C | High | total-synthesis.com |

| Wells-Dawson Acid (H₆P₂W₁₈O₆₂) | 1,2-dichloroethane or Methanol | 25-80 °C | >90% | mdpi.comnih.gov |

| NaHSO₄·SiO₂ | Dichloromethane (DCM) | Room Temp | 90-98% | acs.org |

| TMSOTf / 2,2′-bipyridyl | Acetonitrile (CH₃CN) | 0 °C to Room Temp | 85-96% | nih.gov |

| CBr₄ / PPh₃ | 1,2-dichloroethane | 40 °C | 90-99% | tandfonline.com |

Stability and Reactivity under Diverse Synthetic Conditions

A key advantage of the MOM protecting group is its stability across a broad spectrum of non-acidic reaction conditions. total-synthesis.com It is robust and inert towards a variety of reagents, making it a reliable choice when other functional groups in a molecule need to be manipulated. adichemistry.com

The MOM ether is stable in the presence of:

Bases: It can withstand strong bases like lithium diisopropylamide (LDA) and potassium tert-butoxide (t-BuOK), as well as weaker organic bases such as triethylamine (B128534) (NEt₃) and pyridine (B92270). organic-chemistry.org

Nucleophiles: It is unreactive towards common nucleophiles, including organometallic reagents like Grignard reagents (RMgX) and organolithiums (RLi), enolates, and amines. organic-chemistry.org This stability allows for transformations such as Grignard reactions on other parts of the molecule without affecting the protected phenol. adichemistry.com

Reducing Agents: The MOM group is generally stable to standard hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as catalytic hydrogenation conditions (H₂/Ni, H₂/Rh). organic-chemistry.org

Oxidizing Agents: It is also resistant to many common oxidizing agents, including potassium permanganate (B83412) (KMnO₄), osmium tetroxide (OsO₄), and chromium trioxide (CrO₃). organic-chemistry.org

This stability profile allows for a wide range of synthetic transformations to be performed on other parts of the molecule while the phenol remains protected. However, the group's lability is primarily dictated by pH, being generally stable in a range of approximately pH 4 to pH 12. adichemistry.com It is sensitive to Lewis acids and halogenating agents, which can facilitate its cleavage. adichemistry.comtandfonline.com

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring (If Sterically and Electronically Feasible)

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of this compound is governed by the combined electronic and steric effects of the three existing substituents: the ethyl ester (-COOEt), the fluorine (-F), and the methoxymethoxy (-OMOM) groups. fiveable.me

Directing Effects:

-OMOM group (at C4): This is a powerful activating group and a strong ortho, para-director due to the resonance donation of the oxygen lone pairs. pressbooks.pub

-F group (at C2): Halogens are deactivating via their inductive effect but are ortho, para-directors due to resonance. pressbooks.publibretexts.org

-COOEt group (at C1): The ester is a deactivating group and a meta-director due to both inductive and resonance electron withdrawal. libretexts.org

In a polysubstituted benzene ring, the most powerful activating group typically controls the position of substitution. msu.edu In this molecule, the -OMOM group at C4 is the strongest activating director. It will direct incoming electrophiles to its ortho positions, which are C3 and C5.

Analysis of Potential Substitution Sites:

Position C3: This position is ortho to the activating -OMOM group, ortho to the -F group, and meta to the deactivating -COOEt group. While electronically favored by the -OMOM group, it is sterically hindered by the two adjacent substituents at C2 and C4.

Position C5: This position is also ortho to the activating -OMOM group. It is meta to both the -F and -COOEt groups. This position is significantly less sterically hindered than C3.

Position C6: This position is para to the -F group and meta to the -OMOM group, making it electronically disfavored compared to C3 and C5.

Exploration of Novel Rearrangement Reactions and Unusual Reaction Pathways

The specific structure of this compound, featuring an ortho-fluoro-substituted ester, does not immediately lend itself to common named rearrangement reactions under typical conditions. Many classical rearrangements like the Pinacol, Beckmann, or Curtius rearrangements require specific functional group arrangements (e.g., 1,2-diols, oximes, or acyl azides, respectively) that are not present in this molecule.

However, certain reaction pathways could be envisaged under specific, often forcing, conditions:

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution. A variant could theoretically occur if the ester were hydrolyzed to a carboxylic acid and a suitable nucleophile was present on a side chain, but this is not a direct rearrangement of the parent molecule.

Reactions involving Benzyne (B1209423): Elimination of HF from the aromatic ring under very strong basic conditions could potentially generate a benzyne intermediate. Subsequent trapping by a nucleophile would lead to a mixture of substituted products, constituting an unusual reaction pathway away from standard substitutions.

Aromatic Nucleophilic Rearrangements: In superacidic media like fluorosulfonic acid, some aromatic compounds are known to undergo rearrangement. acs.org While not documented for this specific substrate, such conditions can promote unusual isomerizations.

Currently, there is a lack of specific literature detailing novel rearrangements or unusual reaction pathways for this compound itself. This suggests that its reactivity largely follows predictable pathways dominated by the functional groups present. Exploration of its behavior under photochemical or strong thermal conditions could be an area for future research to uncover novel transformations.

Detailed Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Order Determination

While specific kinetic studies for the deprotection of this compound are not prominently available in the literature, the mechanism and kinetics can be inferred from extensive studies on the acid-catalyzed hydrolysis of other acetals and ethers. researchgate.netresearchgate.net

The deprotection of the MOM ether is a classic example of an A-1 (unimolecular, acid-catalyzed) mechanism for acetal hydrolysis. total-synthesis.com The reaction mechanism involves the following key steps:

Rapid, reversible protonation of one of the ether oxygens by the acid catalyst. The mechanism for aromatic MOM ethers may preferentially involve protonation of the more Lewis basic methyl-side oxygen. acs.org

Slow, rate-determining cleavage of the carbon-oxygen bond to release a molecule of methanol and form a resonance-stabilized oxocarbenium ion intermediate. The disruption of aromaticity is not required in this step, which occurs on the side chain.

Rapid attack by a water molecule on the oxocarbenium ion to form a hemiacetal intermediate.

Rapid deprotonation of the hemiacetal to yield the final phenol product and formaldehyde (B43269).

Rate = k[Substrate][H⁺]

Transition State Analysis and Reaction Energy Profiles

The reactivity of this compound is centered around two primary sites: the ester functional group and the methoxymethyl ether. Reactions such as hydrolysis of the ester and cleavage of the MOM ether are common transformations for this class of molecule. The transition states and energy profiles of these reactions are significantly influenced by the electronic effects of the substituents on the benzene ring.

The hydrolysis of the ethyl ester group in this compound can proceed under both acidic and basic conditions, each involving distinct transition states.

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The transition state involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The presence of the electron-withdrawing fluorine atom at the ortho position is expected to stabilize this negatively charged intermediate through inductive effects, thereby lowering the activation energy for its formation. The reaction energy profile would show two transition states, corresponding to the formation and collapse of the tetrahedral intermediate, with the intermediate itself being a local minimum on the reaction coordinate.

Under acidic conditions, the mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) lead to the carboxylic acid. The transition states in this process involve the nucleophilic attack of water and the departure of the ethanol leaving group. Quantum chemical calculations on the hydrolysis of ethyl benzoate have shown that the inclusion of explicit water molecules in the computational model is crucial for accurately predicting the activation free energy researchgate.net. For instance, a theoretical study on the acid-catalyzed hydrolysis of ethyl benzoate calculated an activation free energy consistent with experimental values when a third water molecule was included in the model to facilitate proton transfer researchgate.net.

The electronic nature of the substituents on the aromatic ring plays a critical role. The ortho-fluoro substituent, being electron-withdrawing, is expected to increase the rate of hydrolysis compared to the unsubstituted ethyl benzoate by making the carbonyl carbon more electrophilic.

Table 1: Predicted Factors Influencing the Transition State and Energy Profile of Ester Hydrolysis

| Feature | Influence on Transition State and Energy Profile |

| Ortho-Fluoro Group | Stabilizes the tetrahedral intermediate in basic hydrolysis through inductive electron withdrawal, likely lowering the activation energy. Increases the electrophilicity of the carbonyl carbon in acidic hydrolysis. |

| Methoxymethoxy (MOM) Group | As an electron-donating group through resonance, it may slightly decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon compared to an unsubstituted phenol. |

| Solvent | Explicit solvent molecules, particularly water, can play a direct role in the transition state by facilitating proton transfer, thereby lowering the energy barrier. |

This table is generated based on established principles of organic chemistry and findings from related studies.

The methoxymethyl (MOM) ether is a common protecting group for phenols and is typically cleaved under acidic conditions. The mechanism involves the protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and the free phenol.

The transition state for the cleavage of the MOM ether involves the protonation of the ether oxygen and the subsequent breaking of the carbon-oxygen bond. The stability of the resulting carbocation intermediate is a key factor in determining the reaction rate. In the case of aromatic MOM ethers, the oxygen atom attached to the aromatic ring is less basic than the methoxy (B1213986) oxygen due to the delocalization of its lone pair into the benzene ring. Therefore, protonation is more likely to occur on the methoxy oxygen.

Computational studies on the deprotection of aromatic MOM ethers using silyl (B83357) triflates have proposed a mechanism involving the coordination of the silyl group to the ether oxygen. acs.orgnih.gov This coordination enhances the leaving group ability and facilitates the cleavage of the C-O bond. The reaction mechanism for aromatic MOM ethers can differ from their aliphatic counterparts due to the electronic differences between the two oxygen atoms in the acetal. nih.gov

The reaction energy profile for the acid-catalyzed cleavage of the MOM ether would show a transition state corresponding to the C-O bond cleavage, leading to the formation of the phenolic hydroxyl group and a methoxymethyl cation. This cation is then quenched by a nucleophile, such as water, to form formaldehyde and methanol.

Table 2: Predicted Parameters for the Cleavage of the Methoxymethoxy Ether

| Parameter | Description |

| Reaction Type | Acid-catalyzed cleavage (deprotection) |

| Key Intermediate | Resonance-stabilized oxocarbenium ion |

| Role of Ortho-Fluoro Group | The electron-withdrawing nature of the fluorine may slightly destabilize the transition state leading to the oxocarbenium ion by reducing the electron-donating ability of the aromatic ring. |

| Proposed Mechanism with Silyl Reagents | Coordination of the silyl group to the ether oxygen, followed by C-O bond cleavage. acs.orgnih.gov |

This table is a synthesis of information from studies on the deprotection of aromatic MOM ethers.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, allow for the precise calculation of electronic structure and other molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Ethyl 2-fluoro-4-(methoxymethoxy)benzoate, DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles.

Conformational analysis, a key aspect of geometry optimization, involves identifying the various spatial arrangements of a molecule (conformers) and their relative energies. The methoxymethoxy and ethyl ester groups of this compound can rotate, leading to different conformers. DFT calculations can map the potential energy surface of these rotations to identify the most stable, lowest-energy conformer.

Table 1: Hypothetical Optimized Geometry Parameters for this compound using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C-F | 1.35 Å |

| C-O (ester) | 1.36 Å | |

| C=O (ester) | 1.21 Å | |

| C-O (ether) | 1.43 Å | |

| Bond Angle | C-C-F | 118.5° |

| O-C=O | 125.0° | |

| C-O-C | 115.0° | |

| Dihedral Angle | C-C-O-C (ester) | 180.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For this compound, analysis of these frontier orbitals can predict its susceptibility to nucleophilic or electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

The distribution of electron density within a molecule is not uniform. Some atoms attract electrons more strongly than others, leading to a particular charge distribution. This can be calculated using methods like Mulliken population analysis or by generating an electrostatic potential (ESP) map.

An ESP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the ester and methoxymethoxy groups and the fluorine atom, highlighting these as potential sites for interaction.

Computational Modeling of Reaction Mechanisms

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often difficult to obtain through experimental methods alone.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the geometry and energy of this transition state is crucial for understanding the reaction mechanism. Computational methods can localize this transition state on the potential energy surface.

Once the transition state is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. This provides a detailed picture of the geometric changes that occur throughout the reaction.

For reactions involving this compound, such as hydrolysis of the ester or cleavage of the methoxymethyl ether, computational modeling can compare the activation barriers of different potential mechanisms. This allows researchers to predict the most likely reaction pathway under specific conditions.

Table 3: Hypothetical Energetics for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -10.2 |

| Activation Barrier | +25.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

One of the significant applications of computational chemistry is the a priori prediction of spectroscopic data, which is crucial for structural elucidation and characterization. Density Functional Theory (DFT) has emerged as a robust and widely used method for accurately calculating the spectroscopic parameters of organic molecules. acs.orgbohrium.comresearchgate.net

The process typically begins with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. Following this, specialized computational methods are employed to predict specific spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the magnetic shielding tensors for each nucleus. acs.orgnih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory, including the choice of the functional (e.g., B3LYP, PBE0) and the basis set. nih.gov

Similarly, DFT calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. nih.govacs.org This analysis yields a set of vibrational modes and their corresponding frequencies. It is standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. acs.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values calculated for illustrative purposes.)

| Atom Type | Atom Position (IUPAC Numbering) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic | H-3 | 7.15 | - |

| Aromatic | H-5 | 7.05 | - |

| Aromatic | H-6 | 7.90 | - |

| Aromatic | C-1 | - | 118.5 |

| Aromatic | C-2 | - | 160.2 (d, ¹JCF = 255 Hz) |

| Aromatic | C-3 | - | 112.0 |

| Aromatic | C-4 | - | 155.8 |

| Aromatic | C-5 | - | 110.3 |

| Aromatic | C-6 | - | 128.4 |

| Carbonyl | C=O | - | 164.1 |

| Ester Alkyl | O-CH₂-CH₃ | 4.40 | 61.8 |

| Ester Alkyl | O-CH₂-CH₃ | 1.40 | 14.2 |

| Methoxymethyl | O-CH₂-O | 5.25 | 94.5 |

| Methoxymethyl | O-CH₃ | 3.50 | 56.3 |

Table 2: Predicted Principal Vibrational Frequencies for this compound (Note: These are theoretical values calculated for illustrative purposes.)

| Predicted Frequency (cm⁻¹) | Vibrational Assignment |

| 3100-3000 | C-H stretch (Aromatic) |

| 2980-2850 | C-H stretch (Aliphatic - Ethyl, Methyl) |

| 1725 | C=O stretch (Ester) |

| 1620, 1580, 1510 | C=C stretch (Aromatic ring) |

| 1280 | C-O stretch (Ester, Ar-O) |

| 1250 | C-F stretch |

| 1150 | C-O-C stretch (Ether) |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical formalisms that correlate the chemical structure of a series of compounds with their reactivity or other physicochemical properties. ekb.egresearchgate.net The primary goal of QSRR is to develop a predictive model that can estimate the reactivity of new, unsynthesized molecules, thereby guiding experimental efforts and accelerating the discovery process. acs.orgyoutube.com

A hypothetical QSRR study for a series of benzoate (B1203000) derivatives, including this compound, would involve several key steps:

Data Set Assembly: A series of structurally related benzoate compounds with known experimental reactivity data (e.g., rate constants for a specific reaction) would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic partial charges, dipole moment, HOMO/LUMO energies.

Steric/Topological Descriptors: Molecular weight, surface area, volume, shape indices.

Thermodynamic Descriptors: Heat of formation, solvation energy.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a subset of the most relevant descriptors to the experimental reactivity. ekb.egnih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Such a model could be used to predict the reactivity of this compound or to design new derivatives with enhanced or diminished reactivity based on the relationships uncovered between the structural descriptors and the target property.

Table 3: Hypothetical Molecular Descriptors for a QSRR Study of Benzoate Derivatives (Note: These are example values for illustrative purposes.)

| Compound | Reactivity (log k) | HOMO (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) |

| Ethyl benzoate | -5.2 | -9.10 | 1.95 | 175.4 |

| Ethyl 4-fluorobenzoate | -5.0 | -9.25 | 2.80 | 178.1 |

| Ethyl 4-methoxybenzoate | -4.8 | -8.85 | 2.45 | 195.6 |

| This compound | (Predicted) | -9.30 | 3.10 | 225.3 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. pnas.orgacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions on a timescale from picoseconds to microseconds. mdpi.com

An MD simulation would be set up by placing the molecule in a simulation box, often filled with solvent molecules (e.g., water, chloroform (B151607), methanol) to mimic experimental conditions. researchgate.netaps.org The interactions between all atoms are defined by a set of parameters known as a force field. The simulation then tracks the positions and velocities of all atoms over time, generating a trajectory of the molecule's dynamic behavior.

Analysis of the MD trajectory can reveal:

Conformational Preferences: By monitoring the dihedral angles of the rotatable bonds, one can identify the most stable and frequently occurring conformations. mdpi.com

Solvent Effects: Running simulations in different solvents can show how the molecular conformation changes in response to the polarity and hydrogen-bonding capability of the environment. researchgate.netnih.gov For instance, the methoxymethyl group might adopt different orientations in a polar solvent like water compared to a nonpolar solvent.

Flexibility and Dynamics: The simulations can quantify the flexibility of different parts of the molecule, providing insights into its structural dynamics.

Table 4: Hypothetical Dihedral Angle Analysis from MD Simulations in Different Solvents (Note: These are example values for illustrative purposes to show the effect of solvent on conformation.)

| Dihedral Angle | Description | Average Angle in Water (°) | Average Angle in Chloroform (°) |

| τ₁ (C4-O-CH₂-O) | Rotation of methoxy (B1213986) group relative to the ring | 175 | 160 |

| τ₂ (O-CH₂-O-CH₃) | Rotation of methyl group | 180 | 178 |

| τ₃ (C1-C(=O)-O-CH₂) | Rotation of ethyl group | 178 | 175 |

This data could indicate, for example, that the molecule adopts a slightly more twisted conformation in a less polar solvent like chloroform compared to water.

Utility of Ethyl 2 Fluoro 4 Methoxymethoxy Benzoate As a Synthetic Building Block

Precursor to Complex Polyaromatic and Heterocyclic Scaffolds

While direct, extensive literature on the use of Ethyl 2-fluoro-4-(methoxymethoxy)benzoate for synthesizing complex polyaromatic and heterocyclic scaffolds is not widely available, its structural features suggest a strong potential for such applications. The presence of the fluorine atom and the ester group can be exploited for the construction of fused ring systems. For instance, the fluorine can act as a leaving group in nucleophilic aromatic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which are key steps in building polyaromatic and heterocyclic frameworks.

The general strategy would involve initial modifications at other positions of the benzene (B151609) ring, followed by deprotection of the methoxymethoxy group to reveal the phenol (B47542). This hydroxyl group can then participate in cyclization reactions, such as etherifications or condensation reactions, to form heterocyclic rings like benzofurans or benzoxazines. The synthesis of certain polycyclic aromatic hydrocarbons could also be envisioned through multi-step sequences involving this building block.

Applications in the Synthesis of Libraries of Substituted Benzoates for Chemical Probe Development

Substituted benzoates are a common motif in chemical probes designed to study biological systems. Although specific examples detailing the use of this compound for creating large chemical libraries are not prevalent in published research, its structure is well-suited for this purpose. The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides and other ester derivatives, allowing for the introduction of diverse chemical handles.

Furthermore, the aromatic ring can be further functionalized through electrophilic aromatic substitution or directed ortho-metalation, guided by the existing substituents. This allows for the systematic variation of substituents around the benzoate (B1203000) core, a key strategy in the development of chemical probe libraries. The subsequent removal of the MOM protecting group would yield a library of 4-hydroxy-2-fluorobenzoate derivatives, which are valuable for screening against biological targets due to the hydrogen bonding capability of the hydroxyl group. Research on similar substituted benzoic acids has shown their utility as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, highlighting the potential of such scaffolds in chemical biology. nih.gov

Strategic Intermediate in Convergent and Divergent Synthesis Routes

The structure of this compound makes it a useful intermediate in both convergent and divergent synthetic strategies. In a convergent synthesis, the molecule can be elaborated separately before being combined with other complex fragments in the later stages of a synthesis. The protected hydroxyl group ensures that this functionality does not interfere with reactions targeting other parts of the molecule.

Contribution to the Development of New Synthetic Methodologies

While this compound is not yet widely cited in the context of new synthetic methodology development, its potential is significant. The interplay of the fluoro, ester, and protected hydroxyl groups provides a unique platform for exploring new chemical reactions. For example, the development of novel ortho-functionalization reactions directed by the combined influence of the fluorine and the MOM-ether could be an area of investigation.

Moreover, the synthesis of this compound itself can drive the development of new and efficient methods for the selective protection and functionalization of polysubstituted aromatic rings. The need for such specific building blocks often stimulates innovation in synthetic organic chemistry, leading to the discovery of more efficient and selective reagents and reaction conditions.

Incorporation into Advanced Material Precursors (Non-biological applications)

Beyond its applications in the life sciences, the structural motifs present in this compound could be valuable in the synthesis of precursors for advanced materials. Fluorinated aromatic compounds are known to possess unique electronic and physical properties, making them attractive for applications in liquid crystals, polymers, and organic electronics.

Upon deprotection and further functionalization, the resulting 4-hydroxy-2-fluorobenzoic acid derivatives could be used as monomers for the synthesis of high-performance polymers like polyesters or polyamides. The presence of the fluorine atom can enhance thermal stability, chemical resistance, and modify the optical properties of the resulting materials. While specific examples of its use in this context are not yet documented, the fundamental structure of the molecule makes it a promising candidate for exploration in materials science.

Future Directions and Emerging Research Perspectives

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While methods for producing chiral fluorinated benzoates exist, the development of specific asymmetric routes to enantiomerically pure derivatives of ethyl 2-fluoro-4-(methoxymethoxy)benzoate remains a key area for future research. tandfonline.comresearchgate.net

Current research has demonstrated the successful synthesis of various chiral fluorinated benzoates, often for applications in liquid crystals. tandfonline.comresearchgate.net These syntheses typically involve the use of chiral alcohols or the separation of diastereomers. Future work on this compound could focus on the development of catalytic asymmetric methods to introduce chirality. This could involve the asymmetric hydrogenation of a suitable precursor or the use of chiral catalysts to direct the formation of a stereocenter.

A promising avenue of research is the utilization of chiral transition metal complexes, such as those involving nickel(II), which have been successfully employed in the asymmetric synthesis of fluorinated amino acids. beilstein-journals.org Adapting such catalytic systems to achieve asymmetric transformations on the aromatic ring or at a position alpha to the ester group of this compound could lead to the efficient production of valuable chiral building blocks. The development of these asymmetric routes would significantly enhance the utility of this compound in the synthesis of complex, stereochemically defined molecules.

Exploration of Organometallic Chemistry Involving the Fluorine and Ester Moieties

The fluorine and ester groups of this compound present multiple opportunities for organometallic transformations. The carbon-fluorine (C-F) bond, while strong, can be activated by various transition metal catalysts, enabling cross-coupling reactions. nih.govbeilstein-journals.org Future research will likely focus on leveraging this reactivity for the synthesis of more complex molecules.

Nickel- and palladium-catalyzed cross-coupling reactions are particularly promising. nih.govbeilstein-journals.orgacs.org For instance, the fluorine atom could be displaced by various nucleophiles in Suzuki, Stille, or Buchwald-Hartwig type couplings to form new carbon-carbon or carbon-heteroatom bonds. The development of selective C-F bond activation in the presence of other functional groups, such as the ester and MOM ether, will be a key challenge.

Furthermore, the ester group can be used to direct ortho-metalation reactions, allowing for functionalization of the aromatic ring at the C3 position. The interplay between the directing effect of the ester and the electronic influence of the fluorine atom could lead to highly regioselective transformations. Research into the synergistic or competitive effects of these two groups in directing organometallic reactions will be a fruitful area of investigation.

Table 1: Potential Organometallic Reactions for this compound

| Reaction Type | Coupling Partner | Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid | Palladium or Nickel | 2-Aryl-4-(methoxymethoxy)benzoate |

| Stille Coupling | Organostannane | Palladium | 2-Alkyl/Aryl-4-(methoxymethoxy)benzoate |

| Buchwald-Hartwig | Amine | Palladium or Copper | 2-Amino-4-(methoxymethoxy)benzoate |

| Directed ortho-Metalation | Organolithium/Grignard | - | 3-Substituted-2-fluoro-4-(methoxymethoxy)benzoate |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of batch synthetic procedures to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. The future development of synthetic routes to and from this compound will likely see an increased focus on these technologies.

Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions involving highly reactive intermediates or exothermic processes. The synthesis of the compound itself, or its subsequent transformations, could be optimized in flow reactors to improve yields and reduce waste. For example, the esterification of the corresponding benzoic acid could be performed in a continuous flow setup, potentially leading to higher throughput and easier purification. nih.govnih.gov

Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for the rapid generation of a library of derivatives based on the this compound scaffold. By systematically varying the substituents at different positions, researchers could efficiently explore the structure-activity relationships of new compounds for various applications.

Novel Catalytic Transformations Utilizing the Compound as a Substrate

This compound can serve as a valuable substrate for the development of novel catalytic transformations. The presence of multiple functional groups allows for a wide range of potential reactions to be explored.

Future research could focus on the development of new catalysts that can selectively transform one functional group while leaving the others intact. For example, new catalytic systems could be designed for the selective reduction of the ester to an alcohol or an aldehyde, or for the selective cleavage of the MOM ether under mild conditions.

Furthermore, the fluorine atom can influence the reactivity of the aromatic ring, making it a suitable substrate for catalytic C-H activation reactions. chemrxiv.org The development of catalysts that can selectively functionalize the C-H bonds of the aromatic ring would provide a powerful tool for the synthesis of highly substituted aromatic compounds. The unique electronic properties imparted by the fluorine atom could lead to unexpected and useful reactivity patterns in these catalytic transformations. mdpi.comnih.gov

Expanded Theoretical Investigations into Compound Reactivity and Selectivity

Computational chemistry and theoretical studies play an increasingly important role in understanding and predicting chemical reactivity. Expanded theoretical investigations into the electronic structure, reactivity, and selectivity of this compound will provide valuable insights for the design of new reactions and materials. digitellinc.comacs.org

Density functional theory (DFT) calculations can be used to model the transition states of potential reactions, helping to predict the most likely reaction pathways and to understand the factors that control regioselectivity and stereoselectivity. researchgate.netnih.gov For example, theoretical studies could be used to investigate the mechanism of organometallic cross-coupling reactions involving the C-F bond, or to predict the most favorable site for electrophilic or nucleophilic aromatic substitution.

These computational studies can also provide insights into the non-covalent interactions that govern the conformation and packing of the molecule in the solid state, which is relevant for its potential applications in materials science. acs.org A deeper theoretical understanding of the compound's properties will guide experimental efforts and accelerate the discovery of new applications.

Potential for Applications in Supramolecular Chemistry and Self-Assembly (Non-biological)

The unique combination of a fluorinated aromatic ring and an ester group in this compound makes it an interesting candidate for applications in supramolecular chemistry and non-biological self-assembly. Fluorinated segments are known to drive self-assembly through fluorous interactions, which are distinct from hydrophobic interactions. nsf.govrsc.org

Future research could explore the ability of this compound, or its derivatives, to form well-defined supramolecular structures such as liquid crystals, gels, or nanoparticles. The ester group provides a handle for further functionalization, allowing for the incorporation of other recognition motifs or polymerizable groups.

For example, by attaching long alkyl or perfluoroalkyl chains to the molecule, it may be possible to create amphiphilic molecules that self-assemble in solution. nih.gov The rigid fluorinated aromatic core could provide the necessary structural element for the formation of ordered assemblies. The exploration of these self-assembly properties could lead to the development of new materials with interesting optical, electronic, or responsive properties.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-fluoro-4-(methoxymethoxy)benzoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A common approach includes:

Fluorination and Methoxymethoxy Introduction : Starting with 4-hydroxybenzoic acid derivatives, fluorination at the 2-position is achieved via electrophilic substitution (e.g., using Selectfluor®). The 4-hydroxy group is then protected as a methoxymethoxy (MOM) ether using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH) .

Esterification : The carboxylic acid is converted to the ethyl ester using ethanol in the presence of a catalytic acid (e.g., H₂SO₄) or via acyl chloride intermediates.

Key Considerations :

- Temperature control during MOM protection is critical to avoid hydrolysis of the MOM group.

- Excess fluorinating agents may lead to over-substitution; monitoring via TLC or HPLC ensures regioselectivity .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the positions of fluorine (showing splitting patterns) and MOM groups (δ ~4.8 ppm for -OCH₂O-). ¹⁹F NMR quantifies fluorination efficiency .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between ester and ether functionalities .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in substituent orientation. Challenges include low crystal quality due to flexible MOM groups; data collection at low temperatures (100 K) improves resolution .

Advanced: How can researchers resolve contradictions in substituent effects on bioactivity across structural analogs?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs (e.g., replacing MOM with methoxy or removing fluorine) and assay biological activity (e.g., enzyme inhibition). For example, shows that fluorination at the 2-position enhances metabolic stability compared to non-fluorinated analogs, while the MOM group improves solubility .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects of substituents. For instance, fluorine’s electron-withdrawing nature may alter binding affinity to target proteins, validated via molecular docking .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

Methodological Answer:

- Crystal Twinning : Common in flexible esters; use SHELXD for twin refinement or collect data from multiple crystals .

- Disorder in MOM Groups : Apply restraints (SHELXL) or use higher-resolution synchrotron data. For example, highlights iterative refinement cycles to model disordered oxygen atoms .

- Data Collection : Low-temperature (100 K) setups reduce thermal motion artifacts.

Biological: What in vitro models are suitable for assessing its enzyme inhibition potential?

Methodological Answer:

- Kinase Assays : Use purified kinases (e.g., EGFR or MAPK) with fluorescence-based ADP-Glo™ assays. IC₅₀ values are compared to controls like Ethyl 4-fluorobenzoate ( shows fluorine’s role in ATP-binding pocket interactions) .

- Cell-Based Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or HepG2) evaluate apoptosis induction. Parallel assays with methyl ester analogs (e.g., ) isolate esterase-mediated hydrolysis effects .

Stability: How is hydrolytic stability evaluated under physiological conditions?

Methodological Answer: